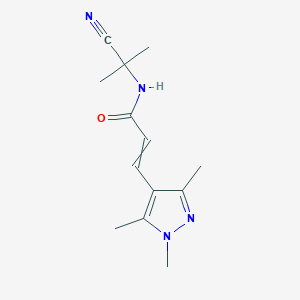
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide
Description
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic heterocyclic compound featuring a pyrazole core substituted with three methyl groups at the 1-, 3-, and 5-positions. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to pyrazole derivatives.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-11(10(2)17(5)16-9)6-7-12(18)15-13(3,4)8-14/h6-7H,1-5H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUAZGDGPTUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NC(C)(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazole-based derivatives reported in recent literature.
Substituent Effects on Pyrazole Core
- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine (): This derivative lacks the 1-methyl group on the pyrazole ring and replaces the enamide-cyano group with a thiazol-2-amine moiety. However, the thiazole ring may confer lower solubility compared to the cyano-enamide chain in the target compound .
Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate ():
The ester group here introduces hydrolytic instability, unlike the more stable enamide in the target compound. The imidazole substituent could enhance metal coordination but may reduce selectivity in biological systems due to off-target interactions .
Electronic and Steric Properties
In contrast, analogs like 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-6-methylpyridin-4-ol () replace one methyl group with a hydroxyl-pyridine system, introducing hydrogen-bonding capacity but reducing lipophilicity .
Data Table: Structural and Hypothetical Property Comparison
| Compound Name | Pyrazole Substituents | Key Functional Groups | Hypothetical LogP | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | 1,3,5-trimethyl | Cyano-enamide | 2.8 | Enzyme inhibition (e.g., kinases) |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine | 3,5-dimethyl | Thiazol-2-amine | 1.5 | Antimicrobial |
| Ethyl 1-((1H-imidazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate | 5-methyl | Imidazole, ester | 1.2 | Antifungal, metal coordination |
| N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,3-diamine | 3,5-dimethyl (multiple) | Benzene-diamine | 4.5 | Broad-spectrum antifungal |
Note: LogP values estimated via fragment-based methods; bioactivity inferred from structural analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


